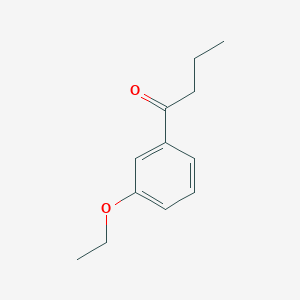

3'-Ethoxybutyrophenone

Description

3'-Ethoxybutyrophenone is a substituted aromatic ketone characterized by an ethoxy group (-OCH₂CH₃) attached to the phenyl ring and a butyryl chain (C₃H₇CO-) at the meta position. Notably, commercial availability of this compound has been discontinued by suppliers such as CymitQuimica, as indicated in recent catalogs .

Properties

IUPAC Name |

1-(3-ethoxyphenyl)butan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-3-6-12(13)10-7-5-8-11(9-10)14-4-2/h5,7-9H,3-4,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMWRXWCDNBBCMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CC(=CC=C1)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Ethoxybutyrophenone typically involves the reaction of butyrophenone with ethyl alcohol under specific conditions. The reaction is usually catalyzed by an acid or base to facilitate the formation of the ethoxy group. The process may involve heating the reactants to a certain temperature to ensure complete reaction and optimal yield.

Industrial Production Methods

In industrial settings, the production of 3’-Ethoxybutyrophenone may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and high yield. The use of catalysts and solvents may also be optimized to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3’-Ethoxybutyrophenone undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reaction is typically carried out under acidic or basic conditions.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride. The reaction is usually conducted under anhydrous conditions to prevent the decomposition of the reducing agent.

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amine). The reaction conditions vary depending on the specific substitution reaction being carried out.

Major Products Formed

Oxidation: The major products formed are typically carboxylic acids or ketones.

Reduction: The major products formed are usually alcohols or alkanes.

Substitution: The major products formed depend on the specific substituent introduced during the reaction.

Scientific Research Applications

3’-Ethoxybutyrophenone has a wide range of scientific research applications, including:

Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: It is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

Medicine: It is investigated for its potential use in the treatment of various medical conditions, including its potential as an analgesic or anti-inflammatory agent.

Industry: It is used in the production of various industrial chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3’-Ethoxybutyrophenone involves its interaction with specific molecular targets and pathways within the body. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The specific molecular targets and pathways involved depend on the particular biological activity being studied. For example, if the compound is being investigated for its analgesic properties, it may interact with opioid receptors or other pain-related pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

To contextualize 3'-Ethoxybutyrophenone, a systematic comparison with structurally related compounds is provided below:

Key Structural Analogues

Table 1: Comparison of Structural Features

Analysis of Differences :

- This contrasts with simpler ketones like 1-Phenyl-Ethanone (acetophenone), which lack ether functionalities .

- Substituent Complexity: The ethoxy group in this compound provides steric and electronic effects distinct from polycyclic substituents seen in tetrahydro-naphthalenyl derivatives .

Physicochemical and Application-Based Comparisons

Solubility and Reactivity

- This compound: The ethoxy group likely increases solubility in polar aprotic solvents (e.g., acetone or DMSO) compared to non-polar analogues like 1,1,1-Trichloroethane.

- 1-Phenyl-Ethanone: Lacks ether functionality, resulting in lower polarity and solubility in non-polar solvents (e.g., hexane) .

Research Findings and Industrial Relevance

- Pharmaceutical Potential: Polycyclic ketones (e.g., 1-(5,6,7,8-Tetrahydro-3,5,5,6,8,8-hexamethyl-2-naphthalenyl)-Ethanone) are explored for bioactive properties, suggesting that this compound could serve as a scaffold for similar studies .

- Environmental Impact: Unlike halogenated compounds (e.g., 1,1,1-Trichloroethane), this compound is less likely to persist in ecosystems, though toxicity data remain scarce .

Biological Activity

3'-Ethoxybutyrophenone is a compound belonging to the butyrophenone class, which has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound has a structure characterized by an ethoxy group at the 3' position of the butyrophenone scaffold. This structural modification can significantly influence its biological properties. The compound's lipophilicity and ability to interact with various biological targets are enhanced due to the presence of the ethoxy group.

The mechanism of action for this compound is primarily through its interaction with various molecular targets within cells. It acts as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to:

- Inhibition of Enzymes : By modifying enzyme active sites, it can alter metabolic pathways.

- Modulation of Signaling Pathways : It may influence cellular signaling, affecting processes such as apoptosis and cell proliferation.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. It has shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.125 mg/ml |

| Escherichia coli | 0.083 mg/ml |

| Klebsiella pneumoniae | 0.073 mg/ml |

These results indicate that this compound could be a candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.

Anticancer Activity

Research has also indicated potential anticancer effects. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines through:

- Cell Cycle Arrest : The compound causes G2/M phase arrest in cancer cells.

- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels lead to oxidative stress, promoting cancer cell death.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University investigated the efficacy of this compound against multidrug-resistant (MDR) strains of bacteria. The study utilized a series of dilutions to determine MIC values:

- Methodology : Broth microdilution method.

- Results : Significant inhibition was observed at concentrations as low as 0.073 mg/ml for resistant strains.

Case Study 2: Cancer Cell Line Studies

In another study published in Journal of Medicinal Chemistry, researchers assessed the cytotoxic effects of this compound on various cancer cell lines, including breast and lung cancer cells:

- Findings : The compound exhibited IC50 values ranging from 5 to 15 µM, indicating moderate cytotoxicity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.